2,4,6-Triphenylborazine
Overview
Description
2,4,6-Triphenylborazine is a boron-nitrogen compound with the molecular formula C18H18B3N3. It is characterized by a borazine ring structure where three boron atoms and three nitrogen atoms alternate, each bonded to a phenyl group. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of research .
Preparation Methods
2,4,6-Triphenylborazine can be synthesized through several methods. One common synthetic route involves the reaction of phenylboron dichloride with ammonia or amines under controlled conditions. The reaction typically requires a solvent such as toluene and is carried out at elevated temperatures to facilitate the formation of the borazine ring . Industrial production methods may involve similar reactions but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2,4,6-Triphenylborazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of boron-oxygen compounds.
Reduction: Reduction reactions can convert this compound into boron-hydrogen compounds.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4,6-Triphenylborazine has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions due to its stability and reactivity.
Biology: Research is ongoing to explore its potential as a bioactive compound, particularly in drug development.
Medicine: Its unique structure makes it a candidate for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2,4,6-Triphenylborazine involves its interaction with molecular targets through its boron and nitrogen atoms. These interactions can lead to the formation of stable complexes with various substrates, influencing their chemical and physical properties. The pathways involved in these interactions are still under investigation, but they are believed to involve coordination chemistry principles .
Comparison with Similar Compounds
2,4,6-Triphenylborazine can be compared with other borazine derivatives such as:
2,4,6-Trimethylborazine: Similar in structure but with methyl groups instead of phenyl groups, leading to different reactivity and applications.
2,4,6-Tris(trifluoromethyl)borazine: The presence of trifluoromethyl groups imparts unique electronic properties, making it useful in different contexts.
2,4,6-Tris(tert-butyl)borazine: The bulky tert-butyl groups affect the compound’s steric properties and its interactions with other molecules.
This compound stands out due to its phenyl groups, which provide a balance of stability and reactivity, making it versatile for various applications.
Properties
IUPAC Name |
2,4,6-triphenyl-1,3,5,2,4,6-triazatriborinane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18B3N3/c1-4-10-16(11-5-1)19-22-20(17-12-6-2-7-13-17)24-21(23-19)18-14-8-3-9-15-18/h1-15,22-24H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWXVASQMOFUGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(NB(NB(N1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18B3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10347933 | |
Record name | 2,4,6-Triphenylborazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10347933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
976-28-3 | |
Record name | 2,4,6-Triphenylborazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10347933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,4,6-Triphenylborazine react with organolithium reagents?
A1: this compound (Ph3B3N3H3) demonstrates interesting reactivity with organolithium reagents. The research highlights several key reactions:
- N-lithiation and phenyl addition: Reaction with LiMe/LiI/TMEDA leads to N-lithiation and subsequent phenyl addition from the reagent, forming [(Ph4B3N3H3)Li(tmeda)LiI(tmeda)] [].
- Me/Ph exchange and borazinate formation: When halide-free LiMe is used with TMTA, a methyl/phenyl exchange occurs. The generated LiPh then adds to the borazine ring, yielding (Ph4B3N3H3)Li(tmta) [].
- Deprotonation and LiPh addition: Reacting with LitBu/tmta results in both a butyl/phenyl exchange and deprotonation of the borazine, with LiPh addition leading to [(Ph4B3N3H2Li-Li(thf)3] [].
Q2: How is the structure of this compound and its derivatives confirmed in this research?
A2: The research utilizes a combination of spectroscopic methods and X-ray structure determinations to characterize this compound and its reaction products []. While the specific spectroscopic data (e.g., NMR, IR) is not detailed in the abstract, this approach is standard for confirming the identity and structure of organometallic compounds. X-ray crystallography provides definitive structural information, confirming the bonding patterns and spatial arrangement of atoms in the synthesized molecules.
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